![molecular formula C14H13NO3S B7497034 2,3-dihydro-4H-1,4-benzoxazin-4-yl phenyl sulfone](/img/structure/B7497034.png)
2,3-dihydro-4H-1,4-benzoxazin-4-yl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4H-Benzo[d][1,3]oxazin-4-ones and their dihydro analogs are a class of heterocyclic compounds . They have received considerable attention due to their diverse biological activities . These compounds are less stable and thus have been less well studied .
Synthesis Analysis
A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all of the substrates were successful in yielding the target heterocycles as some of the reactions failed to undergo the final elimination .Molecular Structure Analysis
The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Chemical Reactions Analysis
The reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid leads to the formation of these compounds . Some of the reactions failed to undergo the final elimination, leading to the isolation of dihydro analogs .Mechanism of Action
While the mechanism of action for your specific compound is not available, it’s worth noting that some benzoxazinones have demonstrated potential as protease inhibitors . For example, 4H-benzo[d][1,3]oxazin-4-one was shown to have substrate inhibitory activity towards the serine protease human leukocyte elastase .
properties
IUPAC Name |
4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-19(17,12-6-2-1-3-7-12)15-10-11-18-14-9-5-4-8-13(14)15/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOMFSHHYSGCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.